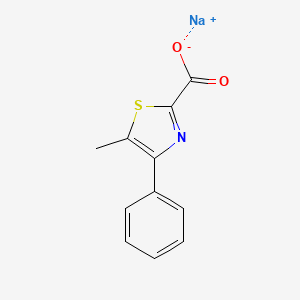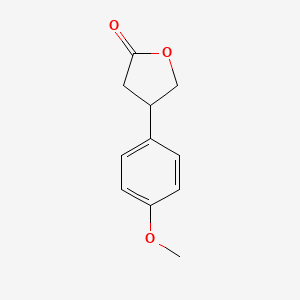
4,4-Dimethylcyclohexane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethylcyclohexane-1-sulfonyl fluoride is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and a sulfonyl fluoride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylcyclohexane-1-sulfonyl fluoride typically involves the reaction of 4,4-Dimethylcyclohexanone with sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Dimethylcyclohexane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine or pyridine.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Applications De Recherche Scientifique
4,4-Dimethylcyclohexane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 4,4-Dimethylcyclohexane-1-sulfonyl fluoride exerts its effects involves the formation of covalent bonds with nucleophilic residues in target proteins. This interaction typically occurs at the active site of enzymes, leading to irreversible inhibition. The sulfonyl fluoride group reacts with serine, lysine, or tyrosine residues, forming stable adducts that block enzymatic activity .
Comparaison Avec Des Composés Similaires
4,4-Dimethylcyclohexane-1-sulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of fluoride.
Benzene sulfonyl fluoride: Another sulfonyl fluoride compound used in similar applications but with a benzene ring instead of a cyclohexane ring.
Uniqueness: 4,4-Dimethylcyclohexane-1-sulfonyl fluoride is unique due to its specific structural features, which confer distinct reactivity and stability compared to other sulfonyl fluorides. Its cyclohexane ring provides steric hindrance, influencing its reactivity and making it a valuable tool in selective chemical modifications .
Propriétés
Formule moléculaire |
C8H15FO2S |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
4,4-dimethylcyclohexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C8H15FO2S/c1-8(2)5-3-7(4-6-8)12(9,10)11/h7H,3-6H2,1-2H3 |
Clé InChI |
WMLMRTBIMHXGOI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)S(=O)(=O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


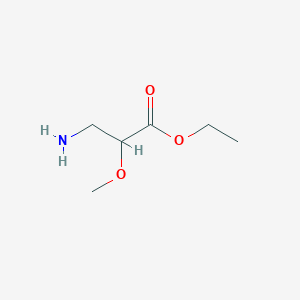
![[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride](/img/structure/B15326668.png)
![2-Amino-2-(5-methoxy-1h-benzo[d]imidazol-2-yl)ethan-1-ol](/img/structure/B15326674.png)

![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B15326697.png)
![4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B15326699.png)
![4-(Tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B15326700.png)
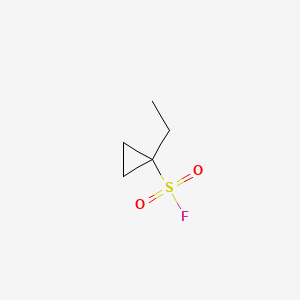
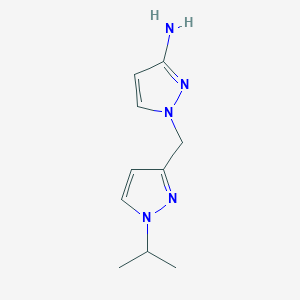
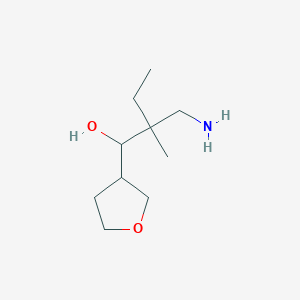
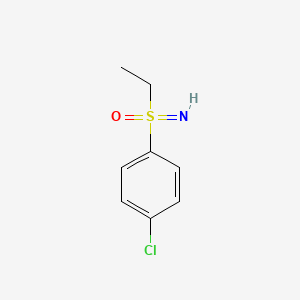
![4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15326730.png)
